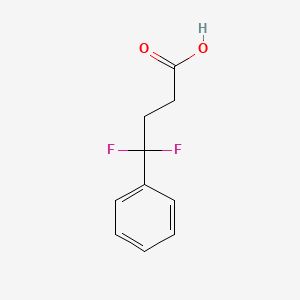![molecular formula C12H14ClN3S B13539449 3-[4-(4-chlorophenyl)butyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13539449.png)
3-[4-(4-chlorophenyl)butyl]-1H-1,2,4-triazole-5-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(4-chlorophenyl)butyl]-1H-1,2,4-triazole-5-thiol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to a butyl chain, which is further connected to a triazole ring substituted with a thiol group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-chlorophenyl)butyl]-1H-1,2,4-triazole-5-thiol typically involves the following steps:
Formation of the 4-chlorophenylbutyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with butyl lithium to form 4-chlorophenylbutyl lithium. This intermediate is then reacted with a suitable electrophile to form the desired 4-chlorophenylbutyl compound.
Cyclization to form the triazole ring: The 4-chlorophenylbutyl compound is then subjected to cyclization with hydrazine and carbon disulfide to form the triazole ring. This step typically requires refluxing the reaction mixture in a suitable solvent such as ethanol or methanol.
Introduction of the thiol group: The final step involves the introduction of the thiol group at the 5-position of the triazole ring. This can be achieved by reacting the triazole intermediate with thiourea in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(4-chlorophenyl)butyl]-1H-1,2,4-triazole-5-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can undergo reduction reactions to form the corresponding amine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of disulfide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
3-[4-(4-chlorophenyl)butyl]-1H-1,2,4-triazole-5-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 3-[4-(4-chlorophenyl)butyl]-1H-1,2,4-triazole-5-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-chlorophenylbutyl derivatives: Compounds with similar structural features but lacking the triazole ring.
Triazole derivatives: Compounds with different substituents on the triazole ring.
Uniqueness
3-[4-(4-chlorophenyl)butyl]-1H-1,2,4-triazole-5-thiol is unique due to the combination of the 4-chlorophenylbutyl group and the triazole ring with a thiol substituent. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the presence of the thiol group enhances its potential as an antimicrobial agent, while the triazole ring contributes to its stability and reactivity.
Propiedades
Fórmula molecular |
C12H14ClN3S |
|---|---|
Peso molecular |
267.78 g/mol |
Nombre IUPAC |
5-[4-(4-chlorophenyl)butyl]-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C12H14ClN3S/c13-10-7-5-9(6-8-10)3-1-2-4-11-14-12(17)16-15-11/h5-8H,1-4H2,(H2,14,15,16,17) |
Clave InChI |
YBAGQNYXAYXFQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCCCC2=NC(=S)NN2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



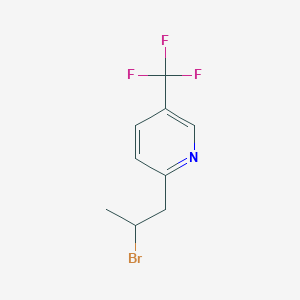
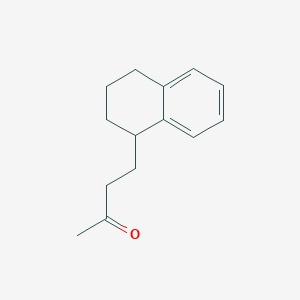
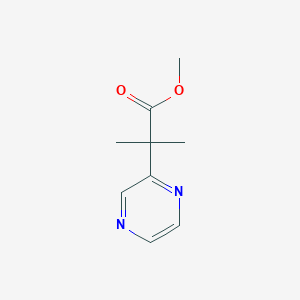
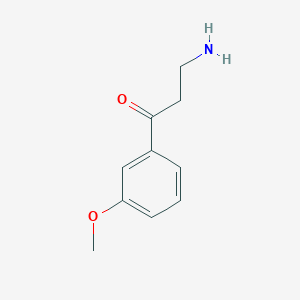
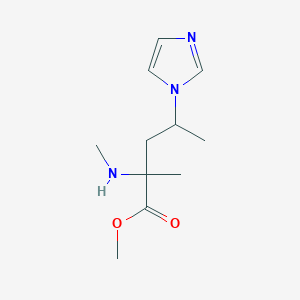

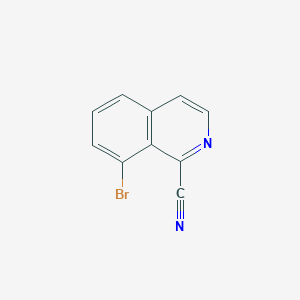
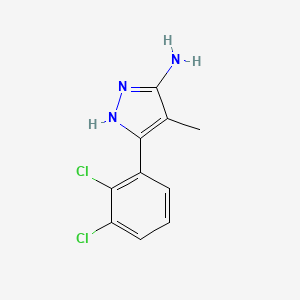
![1-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13539401.png)
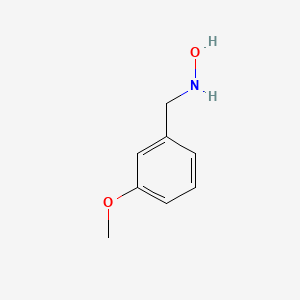
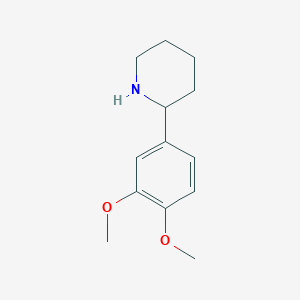
![2-[(Pyridin-3-yl)amino]ethan-1-olhydrochloride](/img/structure/B13539441.png)
